Cas no 1456-46-8 (1H-Purin-2-amine, N-(phenylmethyl)-)

1H-Purin-2-amine, N-(phenylmethyl)- structure
1456-46-8 structure
Product Name:1H-Purin-2-amine, N-(phenylmethyl)-
CAS No:1456-46-8
MF:C12H11N5
MW:225.249241113663
CID:95777
PubChem ID:12922494
Update Time:2025-04-18

1H-Purin-2-amine, N-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Purin-2-amine, N-(phenylmethyl)-
    • N-benzyl-7H-purin-2-amine
    • SCHEMBL16171
    • WYXYBEOWQBGFQB-UHFFFAOYSA-N
    • DTXSID70513051
    • 1456-46-8
    • benzylaminopurin
    • N-BENZYL-1H-PURIN-2-AMINE
    • Inchi: 1S/C12H11N5/c1-2-4-9(5-3-1)6-13-12-14-7-10-11(17-12)16-8-15-10/h1-5,7-8H,6H2,(H2,13,14,15,16,17)
    • InChI Key: WYXYBEOWQBGFQB-UHFFFAOYSA-N
    • SMILES: N(C1N=CC2=C(N=CN2)N=1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 225.10144537g/mol
  • Monoisotopic Mass: 225.10144537g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 66.5Ų
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